molecular formula C6H3BrClN3O B11860807 6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one

6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No.: B11860807
M. Wt: 248.46 g/mol
InChI Key: QBEIIRMZUFQZSJ-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of bromine and chlorine substituents on the imidazo[4,5-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-aminopyridine with bromine in the presence of a suitable base, followed by cyclization to form the imidazo[4,5-b]pyridine core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include substituted imidazo[4,5-b]pyridines, N-oxides, and dehalogenated derivatives. These products can further undergo functionalization to yield compounds with diverse biological activities.

Scientific Research Applications

6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens on the imidazo[4,5-b]pyridine core provides distinct properties compared to other similar compounds, making it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C6H3BrClN3O

Molecular Weight

248.46 g/mol

IUPAC Name

6-bromo-5-chloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C6H3BrClN3O/c7-2-1-3-5(10-4(2)8)11-6(12)9-3/h1H,(H2,9,10,11,12)

InChI Key

QBEIIRMZUFQZSJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=C1Br)Cl)NC(=O)N2

Origin of Product

United States

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